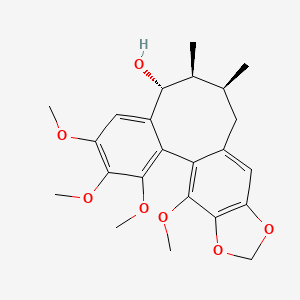

Gomisin O

Beschreibung

Gomisin O is a dibenzocyclooctadiene lignan primarily isolated from Schisandra species, such as Schisandra chinensis and Schisandra neglecta. It belongs to a class of bioactive compounds known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . Structurally, this compound features a cyclooctadiene ring system with methoxy and methylenedioxy substituents, which contribute to its unique biological interactions . Unlike other lignans in the same family, this compound has been studied less extensively, but recent research highlights its role as a comparative control in pharmacological assays .

Eigenschaften

IUPAC Name |

(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-SYTFOFBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72960-22-6 | |

| Record name | Gomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072960226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/203U4U9E2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Gomisin O umfasst mehrere Schritte, darunter mikrobielle O-Demethylierung und chemische Reaktionen. So kann beispielsweise die Umwandlung von Schisandrin in Gomisin A durch mikrobielle O-Demethylierung gefolgt von Methylierung erreicht werden . Der Biotransformationsprozess umfasst die Verwendung von Cunninghamella echinulata var. elegans (ATCC 9245) zur Produktion von Metaboliten, die anschließend chemisch modifiziert werden, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst in der Regel die Extraktion und Reinigung aus Früchten von Schisandra chinensis. Hochgeschwindigkeits-Gegenstromchromatographie (HSCCC) ist eine effiziente Methode zur präparativen Trennung und Isolierung von this compound aus natürlichen Quellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gomisin O durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Verbindung kann durch mikrobielle O-Demethylierung und anschließende chemische Modifikationen umgewandelt werden .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Lewis-Säuren, Säurefänger und Methylierungsmittel . Die Bedingungen für diese Reaktionen sind typischerweise mild und beinhalten die Verwendung organischer Lösungsmittel wie Chloroform, Dichlormethan und Ethylacetat .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen mit this compound entstehen, sind verschiedene Metaboliten wie Gomisin T und 13-Norschisandrin . Diese Produkte werden häufig als Zwischenprodukte bei der Synthese anderer Lignanverbindungen verwendet.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Gomisin O exhibits various pharmacological properties that make it a candidate for therapeutic applications:

- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and pathways, suggesting its potential use in managing inflammatory conditions .

- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Clinical Applications

Given its pharmacological properties, this compound has several potential clinical applications:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells and inhibit tumor growth, this compound is being investigated as an adjunct therapy in cancer treatment protocols .

- Cognitive Enhancement : Preliminary studies suggest that this compound may improve cognitive function and memory retention, indicating its potential for treating cognitive impairments associated with aging or neurodegenerative diseases .

- Management of Inflammatory Diseases : The anti-inflammatory properties of this compound position it as a potential therapeutic agent for conditions such as arthritis and psoriasis .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Gomisin O involves multiple molecular targets and pathways. It has been shown to modulate the activity of cytochrome P450 enzymes, enhance antioxidant defenses, and inhibit inflammatory pathways . The compound also induces apoptosis and cell cycle arrest in cancer cells by disrupting essential signaling pathways such as MAPK, PI3K/Akt, and NF-κB .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Gomisin O shares a core dibenzocyclooctadiene skeleton with several lignans, including Gomisin A , Gomisin G , Gomisin N , and Schisandrin . Key structural and functional differences are outlined below:

Table 1: Structural and Functional Comparison of this compound with Analogues

Structural Insights :

- This compound lacks the acylated substituents (e.g., angeloyl or benzoyl groups) present in Gomisin G and N, which are critical for enhancing bioavailability and target binding .

- The methylenedioxy group in this compound contributes to its moderate antioxidant capacity but limits its interaction with kinases like ERK and AKT, unlike Gomisin G, which shows robust kinase inhibition .

Pharmacological Activity Comparison

Table 2: Efficacy in Cancer Cell Lines (IC₅₀ or Growth Inhibition at 10 µM)

Key Findings :

- This compound exhibited negligible growth inhibition in LoVo colon cancer cells (8%), serving as a negative control in studies where Gomisin G showed 72% inhibition .

- In contrast, Gomisin N demonstrated moderate cytotoxicity in lung cancer cells (IC₅₀ = 45 µM), attributed to its angeloyl moiety enhancing cellular uptake .

Quantitative Analysis in Natural Sources

Table 3: Content in Schisandra chinensis Fruits (Mean ± RSD%)

| Compound | Concentration Range (%) | Highest Yield Location | Reference |

|---|---|---|---|

| This compound | Not quantified | Not reported | — |

| Gomisin A | 0.08–0.49 | Site 8 | |

| Gomisin N | 0.23–0.55 | Site 7 | |

| Schisandrin | 0.41–0.79 | Site 14 |

Notes:

Biologische Aktivität

Gomisin O, a dibenzocyclooctadiene lignan derived from Schisandra chinensis, has garnered attention for its diverse biological activities. This article reviews the current literature on the biological effects of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

This compound exhibits a range of pharmacological effects, including:

- Antioxidant Activity : this compound has been shown to reduce oxidative stress in various cell types. In a study involving keratinocytes exposed to UV radiation, this compound demonstrated protective effects by decreasing intracellular reactive oxygen species (ROS) levels and enhancing cell viability .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit inflammatory pathways. It reduces the expression of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound can be attributed to several mechanisms:

- Regulation of ROS : By modulating ROS levels, this compound protects cells from oxidative damage and apoptosis induced by various stressors .

- Inhibition of Cell Proliferation : Studies show that this compound can inhibit the proliferation of cancer cells through the induction of apoptotic pathways. This effect is mediated by alterations in cellular signaling pathways related to growth and survival .

- Modulation of Enzymatic Activity : this compound influences the activity of enzymes involved in metabolic pathways, which may contribute to its protective effects against liver damage and other organ systems .

Case Studies and Research Findings

- Keratinocyte Protection Against UV Damage :

- Anticancer Potential :

- Anti-inflammatory Effects :

Comparative Analysis with Other Lignans

| Compound | Source | Biological Activity | Mechanism |

|---|---|---|---|

| This compound | Schisandra chinensis | Antioxidant, anti-inflammatory, anticancer | Modulation of ROS and cytokines |

| Gomisin A | Schisandra chinensis | Hepatoprotective | Enhances liver regeneration |

| Gomisin J | Schisandra chinensis | Anticancer | Induces apoptosis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.